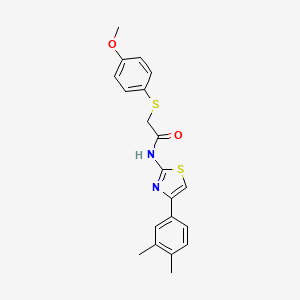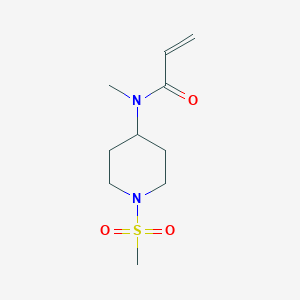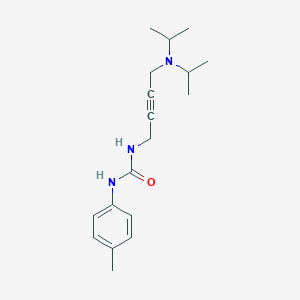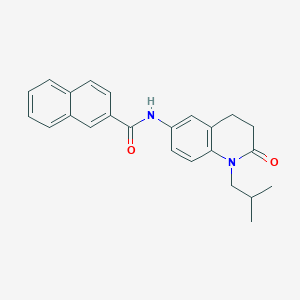
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, also known as IQ-1S, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and drug discovery.
科学的研究の応用
1. Protein Kinase Inhibition Isoquinolinesulfonamides, structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, have been studied as inhibitors of various protein kinases. These compounds exhibit selective inhibition toward certain protein kinases, including cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent (protein kinase C) protein kinases. Such inhibitors can play a critical role in the regulation of cellular processes and have potential therapeutic applications in diseases where protein kinase regulation is disrupted (Hidaka et al., 1984).
2. Structural Analysis and Degradation Studies Research on the degradation of chiral 1,3-dimethyl substituted di- and tetrahydroisoquinolines, closely related to the chemical structure of interest, has provided insights into the absolute configuration of such compounds. These studies are significant for understanding the chemical nature and potential applications of similar compounds in medicinal chemistry and drug design (Bringmann et al., 1991).
3. Biosynthetic Pathways in Plant Metabolism The biosynthesis of isoquinoline alkaloids, which share structural similarities with this compound, has been a subject of study. Such alkaloids have been shown to originate from acetate units, indicating a novel pathway distinct from the traditional aromatic amino acid-derived pathways. This research enhances our understanding of plant secondary metabolite production and can guide the development of bioactive compounds (Bringmann & Feineis, 2001).
4. Antitumor Properties Substituted naphthalimides, which include structural elements similar to the compound , have demonstrated significant antitumor activities. Studies have shown that such compounds can induce cell cycle arrest and apoptosis in tumor cells, making them potential candidates for anticancer therapy (Mukherjee et al., 2010).
5. Applications in Organic Electronics The conjugation of naphthalenediimide and benzoisoquinoline-dione functionalities, akin to the structure of interest, has led to the development of novel non-fullerene electron acceptors for bulk-heterojunction photovoltaic devices. These studies contribute to the advancement of organic electronics and the development of efficient photovoltaic materials (Srivani et al., 2017).
特性
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-16(2)15-26-22-11-10-21(14-19(22)9-12-23(26)27)25-24(28)20-8-7-17-5-3-4-6-18(17)13-20/h3-8,10-11,13-14,16H,9,12,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAONTEJIESYNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine](/img/structure/B2471522.png)
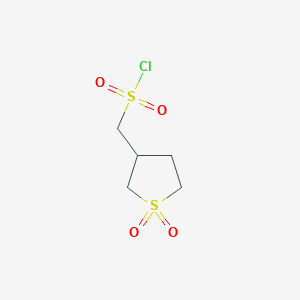
![5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2471526.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2471528.png)
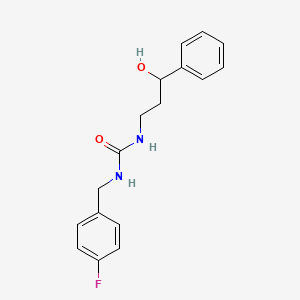
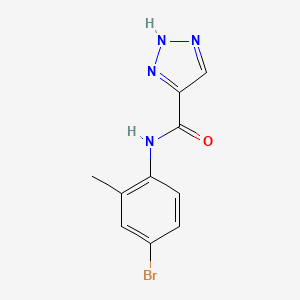
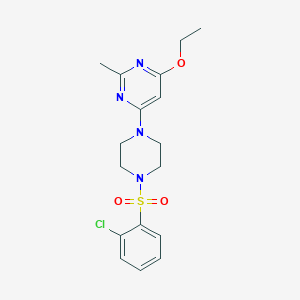
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2471532.png)
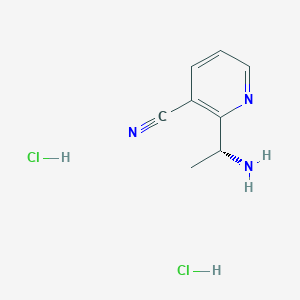
![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2471539.png)
